![molecular formula C10H14O2 B3142487 [1,1'-Bicyclopentyl]-2,2'-dione CAS No. 5070-24-6](/img/structure/B3142487.png)

[1,1'-Bicyclopentyl]-2,2'-dione

Übersicht

Beschreibung

Typically, a description of a chemical compound includes its molecular formula, molecular weight, IUPAC name, and other names it might be known by .

Synthesis Analysis

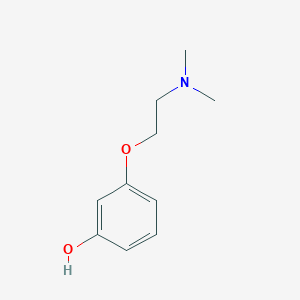

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for solving problems in the planning of organic syntheses .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. It can be visualized using tools like Java or Javascript .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It can include understanding the reaction path network .Physical And Chemical Properties Analysis

Physical properties include characteristics like density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties describe the characteristic ability of a substance to react to form new substances .Wissenschaftliche Forschungsanwendungen

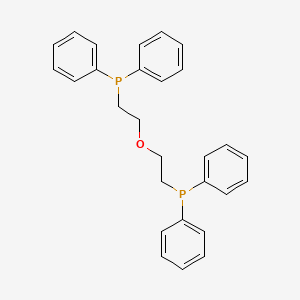

Bioisosteric Scaffold in Drug Design

The [1,1,1] bicyclopentane (BCP) motif serves as an emerging scaffold due to its bioisosterism to 1,4-phenylene and 1,2-alkynyl functions. Bioisosteres are molecules or functional groups that have similar impacts on living organisms. BCP offers a novel 3D structural motif, making it attractive for drug discovery. Notably, BCP has been used in bioactive compounds like BCP-Darapladib (a mGlu antagonist) and BCP-Tazarotene .

Stable Synthetic Building Blocks

Despite its potential, BCP faces a challenge: the lack of stable synthetic building blocks. However, a one-pot procedure from aryl halides and [1.1.1]propellane has been developed, allowing the preparation of various BCP molecules. These stable intermediates showcase the versatility of BCP .

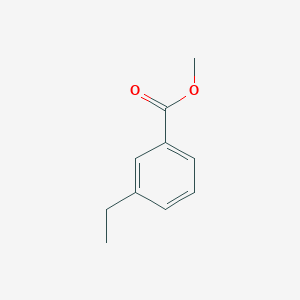

Heteroatom-Substituted BCPs

Recent developments involve heteroatom-substituted BCPs. Examples include boronic acid derivatives, halo-substituted BCPs, and N analogues. Silaboration of propellane yields a product applicable in cross-coupling reactions. Encapsulation of 1,3-diiodobicyclopentane in cyclodextrins provides a stable source of propellane .

Practical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Mykhailiuk’s work solved the large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a carbon-substituted alternative to BCP. This achievement enhances the availability of BCP-containing reagents .

Mono-Substituted BCPs

The Walsh group investigated C-substituted BCPs, leading to mono-substituted [1.1.1]bicyclopentanes. These compounds expand the toolbox for BCP-based research .

Industrial Patents and Research Trends

BCP’s popularity is evident in the increasing number of patents. Industrial research continues to explore BCP’s applications, emphasizing its potential as a versatile scaffold in drug discovery .

Wirkmechanismus

Safety and Hazards

Eigenschaften

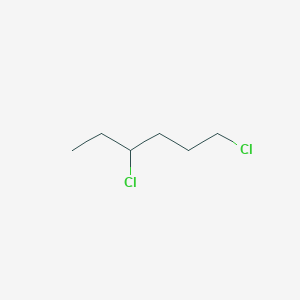

IUPAC Name |

2-(2-oxocyclopentyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c11-9-5-1-3-7(9)8-4-2-6-10(8)12/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQFXNPDCMSCBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C2CCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

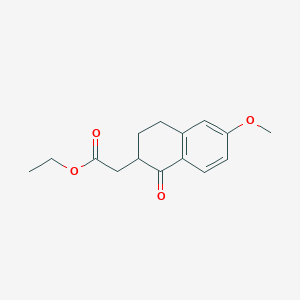

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3142443.png)